molecular formula C9H16N2O2 B14883581 1-Ethyl-3-methylimidazolium propionate CAS No. 865627-64-1

1-Ethyl-3-methylimidazolium propionate

Cat. No.: B14883581
CAS No.: 865627-64-1
M. Wt: 184.24 g/mol
InChI Key: NLOJGASKFQVKGO-UHFFFAOYSA-M
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Description

3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate typically involves the alkylation of 1-methylimidazole with an appropriate alkylating agent, followed by anion exchange to introduce the propionate anion. One common method involves the reaction of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then subjected to anion exchange with sodium propionate to yield the desired product .

Industrial Production Methods

Industrial production of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazol-3-ium propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazolium salts with different anions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propionate anion can be replaced with other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is a commonly used reducing agent.

    Substitution: Anion exchange reactions typically involve the use of sodium salts of the desired anion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium-based ionic liquids with different anionic components.

Scientific Research Applications

3-Ethyl-1-methyl-1H-imidazol-3-ium propionate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is primarily based on its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is unique due to its specific anionic component, which imparts distinct properties such as enhanced solubility in organic solvents and potential biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its importance in scientific research and industrial processes.

Properties

CAS No.

865627-64-1

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;propanoate

InChI

InChI=1S/C6H11N2.C3H6O2/c1-3-8-5-4-7(2)6-8;1-2-3(4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

NLOJGASKFQVKGO-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)[O-].CCN1C=C[N+](=C1)C

Origin of Product

United States

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